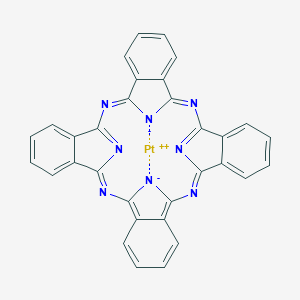

(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

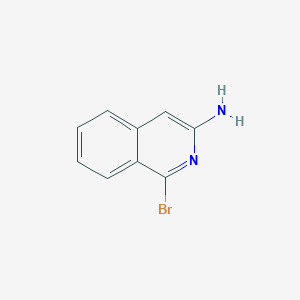

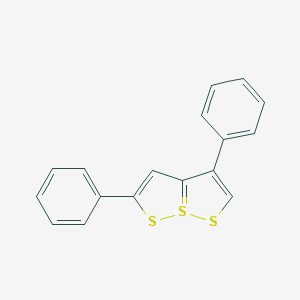

(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum, or PtPc, is a type of platinum-based compound that has been studied extensively in the scientific community due to its potential applications in various fields. It is a coordination complex of platinum and phthalocyanine, and its unique properties make it a promising material for the development of new technologies.

Applications De Recherche Scientifique

1. Corrosion Inhibitors

Phthalocyanine derivatives, including (29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum, are noted for their significant role as corrosion inhibitors. The presence of nitrogen atoms with free unshared electron pairs and aromatic rings with extensively conjugated π-electrons enables these compounds to form strong chelating complexes with metallic atoms. This property renders them excellent anticorrosive materials in various conditions, effectively retarding both anodic and cathodic reactions and mostly behaving as mixed-type inhibitors (Verma et al., 2021).

2. Catalysis

The this compound compound is part of a broader class of compounds, including platinum-gold and palladium-gold cluster compounds, known for their applications in catalysis. These cluster compounds, stabilized by various ligands, exhibit significant activity for hydrogen activation and can serve as models for bimetallic surfaces, providing insights into the synergism observed in heterogeneous catalysts (Pignolet et al., 1995).

3. Environmental Interactions and Bioavailability

An increased use of platinum group elements, including this compound, in various applications such as automobile catalysts has raised concerns over their environmental and biological accumulation. Studies have shown that these elements can transform into more mobile species in the environment and may reach water bodies through stormwater transport. Moreover, they can be taken up by plants and animals, indicating the need for ongoing research on their bioavailability, behavior, and potential toxicity (Ek et al., 2004).

4. Platinum Dissolution and Stability

The behavior of platinum in various environments, including those relevant to fuel cell technology, has been extensively studied. Research has focused on the dissolution mechanisms of platinum, which is crucial for understanding the stability and long-term performance of platinum-based catalysts in fuel cells. These insights are critical for the design of more durable and efficient energy systems (Cherevko et al., 2016).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of (29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum involves the reaction of phthalonitrile with platinum(II) chloride in the presence of a base to yield the phthalocyanine intermediate, which is then metallated with platinum(II) acetate.", "Starting Materials": [ "Phthalonitrile", "Platinum(II) chloride", "Base (e.g. sodium hydroxide)", "Platinum(II) acetate" ], "Reaction": [ "Phthalonitrile is reacted with platinum(II) chloride in the presence of a base to yield the phthalocyanine intermediate.", "The phthalocyanine intermediate is then metallated with platinum(II) acetate to form (29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum.", "The reaction can be carried out in a suitable solvent, such as dimethylformamide or tetrahydrofuran, under controlled temperature and pressure conditions." ] } | |

| 14075-08-2 | |

Formule moléculaire |

C32H18N8Pt |

Poids moléculaire |

709.6 g/mol |

Nom IUPAC |

2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;platinum |

InChI |

InChI=1S/C32H18N8.Pt/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H,(H2,33,34,35,36,37,38,39,40); |

Clé InChI |

SRDWTNKUMAVYCC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pt+2] |

SMILES canonique |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C(N5)N=C7C8=CC=CC=C8C(=N7)N=C2N3)C9=CC=CC=C94.[Pt] |

| 14075-08-2 | |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)